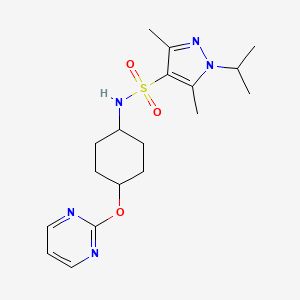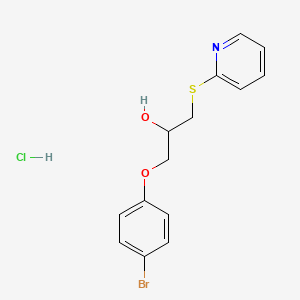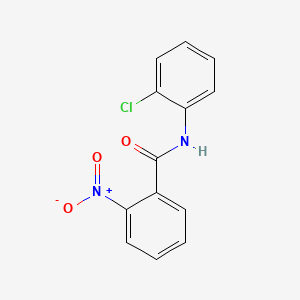![molecular formula C13H15N3O2 B2863347 [1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 1266378-98-6](/img/structure/B2863347.png)
[1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid” is a small molecule that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The chemical formula is C14H17N3O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a phenyl group, which is further connected to an acetic acid group . The average molecular weight is 259.3037 .
Scientific Research Applications
Catalytic Applications
A study by Moosavi‐Zare et al. (2016) introduced acetic acid functionalized pyridinium salt as a reusable catalyst for the synthesis of pyranopyrazole derivatives, demonstrating its efficiency and green chemistry approach in organic synthesis Moosavi‐Zare, Zolfigol, Salehi-Moratab, & Noroozizadeh, 2016.
Optical Properties
El-Ghamaz et al. (2017) synthesized antipyrine derivatives, including compounds related to the query chemical, and investigated their optical properties, revealing insights into their potential applications in materials science El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-kader, 2017.
Inhibition Mechanisms
Nayak and Poojary (2019) characterized a compound similar to the query chemical for its potential inhibitory action against human prostaglandin reductase, providing insights into its mechanism of action and potential therapeutic applications Nayak & Poojary, 2019.
Chemotherapeutic Tools
A 2023 study by Pellei et al. described the synthesis of novel silver complexes based on bis(pyrazol-1-yl)acetic acid derivatives, highlighting their significant in vitro antitumor activity and potential as chemotherapeutic tools, especially for managing small-cell lung carcinoma Pellei, Santini, Bagnarelli, Caviglia, Sgarbossa, De Franco, Zancato, Marzano, & Gandin, 2023.
Material Science Applications
Arutjunyan et al. (2013) explored the acylation of amines and pyrazole, using a derivative of the query chemical, demonstrating the synthetic versatility of these compounds in creating new materials with potential applications in various domains Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013.
Properties
IUPAC Name |
2-[1-(4-aminophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-12(7-13(17)18)9(2)16(15-8)11-5-3-10(14)4-6-11/h3-6H,7,14H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGLBLUBFBOLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)N)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2863264.png)


![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate](/img/structure/B2863271.png)

![N-(3-chloro-4-methylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863275.png)
![1,5-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2863276.png)




methanone](/img/structure/B2863285.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/no-structure.png)
